Cas no 885524-57-2 (5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide)

5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-2-ethoxy-N,N-dimethylBenzenesulfonamide
- 5-amino-2-(ethyloxy)-N,N-dimethylbenzenesulfonamide
- 964-792-8
- Z104507236
- 885524-57-2
- SCHEMBL2436598
- AKOS000123212
- DA-38040
- CS-0234357
- 5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
- EN300-14115
- KKB52457
- 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
-
- Inchi: InChI=1S/C10H16N2O3S/c1-4-15-9-6-5-8(11)7-10(9)16(13,14)12(2)3/h5-7H,4,11H2,1-3H3
- InChI Key: FHZGZOUIZGCREM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 244.08816355Da
- Monoisotopic Mass: 244.08816355Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 81Ų
5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A640393-25mg |
5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide |
885524-57-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-14115-10.0g |
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide |
885524-57-2 | 95.0% | 10.0g |
$1593.0 | 2025-02-21 | |
Enamine | EN300-14115-0.05g |
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide |
885524-57-2 | 95.0% | 0.05g |
$66.0 | 2025-02-21 | |
Enamine | EN300-14115-0.25g |
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide |
885524-57-2 | 95.0% | 0.25g |
$142.0 | 2025-02-21 | |
Enamine | EN300-14115-500mg |
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide |
885524-57-2 | 95.0% | 500mg |
$271.0 | 2023-09-30 | |
Enamine | EN300-14115-10000mg |
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide |
885524-57-2 | 95.0% | 10000mg |
$1593.0 | 2023-09-30 | |
1PlusChem | 1P019OZH-250mg |
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide |
885524-57-2 | 95% | 250mg |
$225.00 | 2025-03-03 | |
A2B Chem LLC | AV31101-5g |
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide |
885524-57-2 | 95% | 5g |
$1167.00 | 2024-04-19 | |
A2B Chem LLC | AV31101-250mg |
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide |
885524-57-2 | 95% | 250mg |
$185.00 | 2024-04-19 | |
Aaron | AR019P7T-50mg |
5-amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide |
885524-57-2 | 95% | 50mg |
$116.00 | 2025-02-08 |
5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide Related Literature
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
Additional information on 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide
Recent Advances in the Study of 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide (CAS: 885524-57-2)
The compound 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide (CAS: 885524-57-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative is being investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and antimicrobial activity. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetics, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.
One of the key findings from recent research is the compound's ability to act as a potent inhibitor of carbonic anhydrase (CA) isoforms. Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and CO2 hydration. Inhibition of specific CA isoforms has therapeutic implications for conditions such as glaucoma, epilepsy, and cancer. Preliminary in vitro studies have demonstrated that 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide exhibits selective inhibition against CA IX and XII, isoforms that are overexpressed in hypoxic tumor environments. This selectivity suggests its potential as a targeted anticancer agent.
In addition to its enzyme inhibitory properties, recent investigations have explored the antimicrobial potential of this compound. Sulfonamides are well-known for their antibacterial activity, and modifications to their core structure, such as the introduction of an ethoxy group and dimethylamino moiety in this case, can enhance their spectrum of activity. Studies have shown that 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide exhibits moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight its potential as a lead compound for the development of novel antibiotics.
Structural optimization and SAR studies have also been a focal point of recent research. Computational modeling and X-ray crystallography have provided insights into the binding interactions of 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide with its target enzymes. These studies reveal that the ethoxy group and the dimethylamino substituent play critical roles in stabilizing the compound within the active site of CA isoforms, thereby enhancing inhibitory potency. Furthermore, modifications to the sulfonamide moiety have been explored to improve solubility and bioavailability, addressing some of the pharmacokinetic challenges associated with this class of compounds.
Despite these promising findings, challenges remain in the development of 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide as a therapeutic agent. Issues such as off-target effects, metabolic stability, and potential toxicity need to be thoroughly investigated in preclinical models. Ongoing research is focused on addressing these challenges through systematic medicinal chemistry approaches and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide (CAS: 885524-57-2) represents a promising candidate for further development in both anticancer and antimicrobial therapies. Its selective enzyme inhibitory activity and structural versatility make it a valuable scaffold for drug discovery. Future research should prioritize the optimization of its pharmacological properties and the evaluation of its efficacy in relevant disease models. As the field advances, this compound may serve as a cornerstone for the development of next-generation therapeutics in chemical biology and medicine.
885524-57-2 (5-Amino-2-ethoxy-N,N-dimethylbenzene-1-sulfonamide) Related Products
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)




